4-Boc-thiomorpholine-2-acetic acid
CAS No.:
Cat. No.: VC18817575
Molecular Formula: C11H19NO4S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4S |
|---|---|
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
| Standard InChI Key | SVWDXNDCTHQOPL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
4-Boc-thiomorpholine-2-acetic acid (IUPAC name: 2-[4-(tert-butoxycarbonyl)thiomorpholin-2-yl]acetic acid) is a chiral molecule with the molecular formula C₁₁H₁₉NO₄S and a molecular weight of 261.34 g/mol. The Boc group (-O(C(CH₃)₃)CO-) is attached to the nitrogen atom of the thiomorpholine ring, while the acetic acid moiety (-CH₂COOH) is bonded to the second carbon of the heterocycle.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | 2-[4-(tert-butoxycarbonyl)thiomorpholin-2-yl]acetic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O |
| Topological Polar Surface Area | 75.8 Ų |
The thiomorpholine ring’s sulfur atom enhances electron density compared to oxygen-containing morpholine, influencing reactivity in nucleophilic substitutions and redox reactions .
Synthetic Routes and Optimization
The synthesis of 4-Boc-thiomorpholine-2-acetic acid involves sequential protection, functionalization, and purification steps. A representative pathway, adapted from analogous Boc-protected heterocycle syntheses , proceeds as follows:
Reaction Steps
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Thiomorpholine Formation: Thiomorpholine is synthesized via cyclization of 2-chloroethylamine with sodium sulfide.
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Boc Protection: Thiomorpholine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium carbonate) to install the Boc group.
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Acetic Acid Substituent Introduction: The 2-position of the thiomorpholine ring is functionalized via alkylation with bromoacetic acid under basic conditions.
Industrial-Scale Considerations
Industrial production employs continuous-flow reactors to enhance yield (typically >85%) and purity (>98%). Key parameters include:
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Temperature: 25–30°C for Boc protection to minimize side reactions.
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Solvent: Ethyl acetate or dichloromethane for efficient extraction .
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Catalysis: Triethylamine accelerates Boc group installation.
Mechanistic Role of the Boc Protecting Group
The Boc group serves two primary functions:
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Amine Protection: Shields the thiomorpholine nitrogen during subsequent reactions (e.g., acylations, alkylations).
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Facilitated Deprotection: Removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the free amine without degrading the thiomorpholine ring .
Applications in Pharmaceutical Research
Drug Intermediate Synthesis
4-Boc-thiomorpholine-2-acetic acid is utilized in synthesizing kinase inhibitors and antiviral agents. For example, its Boc-protected amine is a precursor in the synthesis of ML277, a KCNQ1 potassium channel activator . The thiomorpholine core enhances binding affinity to target proteins via sulfur-mediated hydrophobic interactions.
Peptide Mimetics
The compound’s rigid heterocycle and carboxylic acid group enable its incorporation into peptide backbones, improving metabolic stability. This application is critical in developing protease-resistant therapeutics .
Comparative Analysis with Analogous Compounds
Table 2: Select Thiomorpholine Derivatives
| Compound | Structure | Key Difference |
|---|---|---|
| 4-Boc-thiomorpholine-3-acetic acid | Acetic acid at C3 | Altered regiochemistry |
| 4-Boc-piperazine-2-acetic acid | Piperazine ring (no S) | Reduced electron density |
| 4-Boc-morpholine-2-acetic acid | Morpholine ring (O) | Higher polarity |
The sulfur atom in 4-Boc-thiomorpholine-2-acetic acid lowers basicity (pKa ~7.1) compared to piperazine derivatives (pKa ~9.5), enabling milder deprotection conditions .
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